molecular formula C10H13NO3 B1509985 (5-Methoxy-4-methylpyridin-2-yl)methyl acetate

(5-Methoxy-4-methylpyridin-2-yl)methyl acetate

Cat. No. B1509985
M. Wt: 195.21 g/mol
InChI Key: SGFSYAZNSYBBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methoxy-4-methylpyridin-2-yl)methyl acetate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Methoxy-4-methylpyridin-2-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methoxy-4-methylpyridin-2-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Methoxy-4-methylpyridin-2-yl)methyl acetate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(5-methoxy-4-methylpyridin-2-yl)methyl acetate

InChI

InChI=1S/C10H13NO3/c1-7-4-9(6-14-8(2)12)11-5-10(7)13-3/h4-5H,6H2,1-3H3

InChI Key

SGFSYAZNSYBBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1OC)COC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.50 g of (5-methoxy-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate in 5 mL of dioxane, 0.63 g of potassium carbonate, 0.21 mL of trimethylboroxin and 0.18 g of tetrakis(triphenylphosphine)palladium(0) were added, and the mixture was stirred at 70 to 90° C. for 3 hours under a nitrogen atmosphere. The mixture was heated under reflux while further stirring for 3 hours, after cooling to room temperature, water and ethyl acetate were added to the reaction mixture, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate, the organic layer and the extract were combined, the resultant solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The resultant residue was purified by flash silica gel column chromatography using gradient elution with hexane:ethyl acetate=80:20 to 50:50 to obtain 0.22 g of (5-methoxy-4-methylpyridin-2-yl)methyl acetate as a yellow oily substance.
Name
(5-methoxy-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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